molecular formula C9H18ClNO B2630912 (2-Prop-2-enylpiperidin-2-yl)methanol;hydrochloride CAS No. 2375267-78-8

(2-Prop-2-enylpiperidin-2-yl)methanol;hydrochloride

Cat. No.: B2630912
CAS No.: 2375267-78-8
M. Wt: 191.7
InChI Key: BKGUZZHFBAVXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Prop-2-enylpiperidin-2-yl)methanol;hydrochloride” is a chemical compound with potential applications in various fields. It has a CAS Number of 2375267-78-8 and a molecular weight of 191.7 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is (2-allylpiperidin-2-yl)methanol hydrochloride . The InChI code is 1S/C9H17NO.ClH/c1-2-5-9(8-11)6-3-4-7-10-9;/h2,10-11H,1,3-8H2;1H .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 191.7 .

Scientific Research Applications

Catalytic Activity and Asymmetric Synthesis

Research has explored the synthesis of novel chiral ligands based on piperidinylmethanol derivatives for use in catalytic reactions. For example, enantiopure β-amino alcohols derived from pipecolinic acid have demonstrated unique behavior in the stereocontrol of reactions involving diethylzinc and benzaldehyde, showcasing their potential in asymmetric synthesis and catalysis (Alvarez-Ibarra et al., 2010).

Crystal Structure Analysis

Studies on the crystal structure of compounds containing piperidinyl groups have revealed insights into molecular interactions and structural properties. For instance, crystallographic analysis of certain adducts has helped in understanding the molecular arrangements and interactions within such structures (Revathi et al., 2015).

Kinetics and Reaction Mechanisms

The kinetics and reaction mechanisms of compounds related to piperidinyl methanol derivatives have been investigated. Research on the hydrogenation of specific hydrochloride compounds has contributed to a deeper understanding of the influence of solvents and reaction conditions on catalytic processes (Jelčić et al., 2016).

NMDA Receptor Antagonism

Compounds with piperidinyl structures have been identified as potent antagonists for specific NMDA receptor subunits. This suggests potential applications in neurological research and the development of therapies for conditions mediated by NMDA receptor activity (Borza et al., 2007).

Solvatochromism and Molecular Interactions

Research into the solvatochromic behavior of compounds in aqueous alcohol solutions has provided insights into the effects of solvent interactions on molecular properties. This type of study is crucial for understanding how different environments can influence the behavior of chemical compounds, with implications for their use in various applications (Tada et al., 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

(2-prop-2-enylpiperidin-2-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-2-5-9(8-11)6-3-4-7-10-9;/h2,10-11H,1,3-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGUZZHFBAVXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCCN1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.